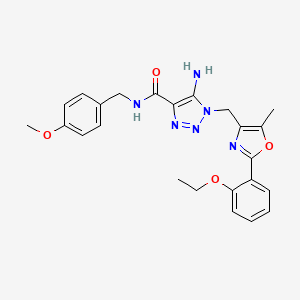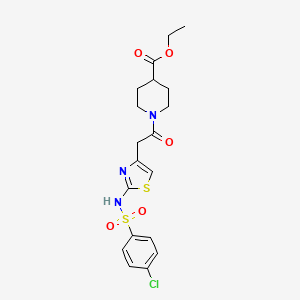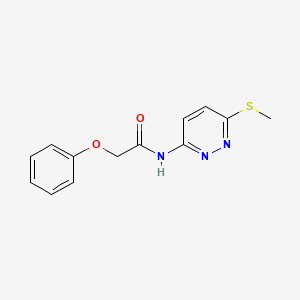
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "BAY 73-6691" and is a selective inhibitor of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating the cardiovascular system.
Wirkmechanismus
BAY 73-6691 works by selectively inhibiting N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide, BAY 73-6691 reduces the production of cGMP, which leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have potent vasodilatory effects, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, BAY 73-6691 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases. BAY 73-6691 has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BAY 73-6691 is its selectivity for N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide, which makes it a valuable tool for studying the role of N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide in various physiological processes. However, one of the limitations of BAY 73-6691 is its relatively short half-life, which makes it challenging to use in in vivo experiments. In addition, BAY 73-6691 can be challenging to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on BAY 73-6691. One area of research is the development of more potent and selective N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide inhibitors. Another area of research is the use of BAY 73-6691 in combination with other drugs for the treatment of various diseases. Finally, the use of BAY 73-6691 in the development of new diagnostic tools for cardiovascular and neurological diseases is also an area of future research.
In conclusion, BAY 73-6691 is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its selectivity for N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide makes it a valuable tool for studying the role of N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide in various physiological processes. The development of more potent and selective N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide inhibitors, the use of BAY 73-6691 in combination with other drugs, and the development of new diagnostic tools are all areas of future research.
Synthesemethoden
The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 3-methoxy-4-hydroxybenzaldehyde with methyl isobutyryl chloride to form 3-methoxy-4-(methyl-1-oxobutoxy)benzaldehyde. This intermediate is then reacted with difluoromethoxybenzene in the presence of a base to form the corresponding ketone. The final step involves the reaction of the ketone with cyanamide and ammonium chloride to form BAY 73-6691.
Wissenschaftliche Forschungsanwendungen
BAY 73-6691 has been extensively studied for its potential use in various research applications. One of the key areas of research is the cardiovascular system, where N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide plays a crucial role. BAY 73-6691 has been shown to have potent vasodilatory effects, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-4-14(2,8-17)18-12(19)9-5-6-10(21-13(15)16)11(7-9)20-3/h5-7,13H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXURYEYOWEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2839722.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)

![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)
![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)
![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)




![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)